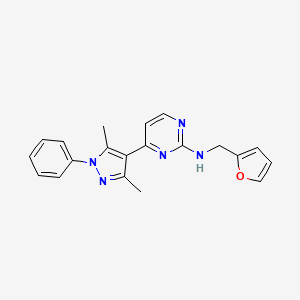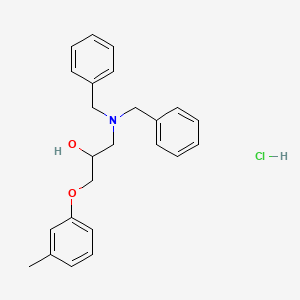![molecular formula C19H18N2O3 B3982911 2-[(2-hydroxyethyl)amino]-3-[(4-methylphenyl)amino]naphthoquinone](/img/structure/B3982911.png)
2-[(2-hydroxyethyl)amino]-3-[(4-methylphenyl)amino]naphthoquinone
描述
2-[(2-hydroxyethyl)amino]-3-[(4-methylphenyl)amino]naphthoquinone, commonly known as Menadione, is a synthetic compound that belongs to the class of naphthoquinones. It is widely used in scientific research due to its ability to generate reactive oxygen species (ROS) and its potential as an anticancer agent.
作用机制
Menadione generates 2-[(2-hydroxyethyl)amino]-3-[(4-methylphenyl)amino]naphthoquinone through its ability to undergo redox cycling. When Menadione is reduced to its semiquinone form, it can react with oxygen to generate superoxide radicals, which can then be converted to hydrogen peroxide and other this compound. These this compound can then react with cellular components, leading to oxidative stress and potentially causing cellular damage. Menadione has also been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects:
Menadione has been shown to have various biochemical and physiological effects. It can induce oxidative stress and potentially cause cellular damage, leading to apoptosis in cancer cells. Menadione has also been shown to affect various physiological processes, including aging, neurodegeneration, and cardiovascular disease. Additionally, Menadione has been shown to affect the expression of genes involved in various cellular processes, including oxidative stress, apoptosis, and inflammation.
实验室实验的优点和局限性
Menadione has several advantages for lab experiments, including its ability to generate 2-[(2-hydroxyethyl)amino]-3-[(4-methylphenyl)amino]naphthoquinone in cells, its potential as an anticancer agent, and its ability to study the effects of oxidative stress on cellular processes. However, Menadione also has several limitations, including its potential toxicity and the need for proper handling and disposal. Menadione can also be unstable in solution, which can affect its activity and require careful storage and handling.
未来方向
There are several future directions for Menadione research, including the development of more stable and effective analogs, the study of its effects on various physiological processes, and the development of new therapeutic applications. Additionally, further research is needed to fully understand the mechanisms of Menadione-induced oxidative stress and apoptosis, as well as its potential interactions with other cellular components. Overall, Menadione has significant potential for scientific research and therapeutic applications, and further research is needed to fully realize its potential.
科学研究应用
Menadione has been extensively studied for its potential applications in scientific research. It is commonly used to generate 2-[(2-hydroxyethyl)amino]-3-[(4-methylphenyl)amino]naphthoquinone in cells, which can be used to study oxidative stress and its effects on cellular processes. Menadione has also been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells. Additionally, Menadione has been used to study the effects of oxidative stress on various physiological processes, including aging, neurodegeneration, and cardiovascular disease.
属性
IUPAC Name |
2-(2-hydroxyethylamino)-3-(4-methylanilino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-6-8-13(9-7-12)21-17-16(20-10-11-22)18(23)14-4-2-3-5-15(14)19(17)24/h2-9,20-22H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLAKYOPKSHMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3982840.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3982856.png)


![7-(3-phenylpropyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3982882.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3982886.png)
![3-(2-methyl-1H-indol-1-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B3982892.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-thienyl)acetamide](/img/structure/B3982903.png)
![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B3982914.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B3982925.png)